molecular formula C10H21NO4 B3373021 [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 947664-35-9

[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B3373021
CAS No.: 947664-35-9
M. Wt: 219.28 g/mol
InChI Key: SXRCKLDJZJXEQW-UHFFFAOYSA-N
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Description

“[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H21NO4 . It is also known by the synonyms “tert-Butyl [2-(3-hydroxypropoxy)ethyl]carbamate” and "Boc-3-(2-aminoethoxy)propan-1-ol" .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamic acid tert-butyl ester group attached to a 2-(3-hydroxypropoxy)-ethyl group . The molecular weight is 219.28 .


Physical and Chemical Properties Analysis

This compound is sparingly soluble, with a solubility of 33 g/L at 25 ºC . It has a density of 1.045±0.06 g/cm3 at 20 ºC and 760 Torr .

Scientific Research Applications

Diastereoselective Synthesis

Research by Garcia et al. (2006) demonstrated the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, including the synthesis of various carbamic acid tert-butyl esters. These compounds served as intermediates in the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, highlighting their importance in the synthesis of complex organic molecules (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).

Crystallographic Studies

Kant et al. (2015) focused on the synthetic and crystallographic studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. This work involved the preparation of the title compound from 3-amino-9-ethylcarbazole, characterizing it through spectroscopy and X-ray diffraction. The study contributes to the understanding of molecular conformation and interactions, essential for material science and medicinal chemistry applications (R. Kant, Vishal Singh, & A. Agarwal, 2015).

Synthesis of Functionalized Compounds

Wu (2011) described the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, involving the protection of amino groups with di-tert-butyl dicarbonate (Boc2O) and subsequent reactions. This methodology showcases the versatility of tert-butyl carbamate derivatives in synthesizing functionalized organic compounds, potentially applicable in material science and drug development (Zhong-Qian Wu, 2011).

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxypropoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-5-8-14-7-4-6-12/h12H,4-8H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCKLDJZJXEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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